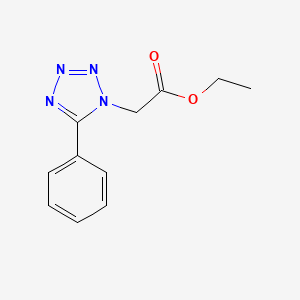

ethyl (5-phenyl-1H-tetrazol-1-yl)acetate

Description

Ethyl (5-phenyl-1H-tetrazol-1-yl)acetate is a tetrazole-based heterocyclic compound synthesized via the reaction of 5-phenyltetrazole with ethyl chloroacetate under reflux conditions . The compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing hydrazide derivatives. These derivatives, such as 2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide, are further functionalized with aldehydes to form Schiff bases (e.g., N'-arylidene derivatives), which exhibit significant antimicrobial activity against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .

Properties

Molecular Formula |

C11H12N4O2 |

|---|---|

Molecular Weight |

232.24 g/mol |

IUPAC Name |

ethyl 2-(5-phenyltetrazol-1-yl)acetate |

InChI |

InChI=1S/C11H12N4O2/c1-2-17-10(16)8-15-11(12-13-14-15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

InChI Key |

WOZGQVHOQFTVOI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C(=NN=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER typically involves the reaction of ethyl bromoacetate with 5-phenyl-1H-tetrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:

5-Phenyl-1H-tetrazole+Ethyl bromoacetateBase, Solvent(5-Phenyl-tetrazol-1-yl)-acetic acid ethyl ester

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

(5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: (5-Phenyl-tetrazol-1-yl)-acetic acid

Reduction: (5-Phenyl-tetrazol-1-yl)-ethanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

While the search results do not provide an in-depth focus specifically on the applications of "ethyl (5-phenyl-1H-tetrazol-1-yl)acetate," they do offer some context regarding tetrazole compounds and their uses, which can help infer potential applications.

Tetrazoles as Antimicrobial Agents

- General antimicrobial properties Several search results highlight the antimicrobial properties of tetrazole compounds . Specifically, certain 5-substituted 1H-tetrazole compounds have demonstrated activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

- Synthesis of tetrazoles: Recent advancements have improved the synthesis of 5-substituted 1H-tetrazoles, with some showing in vitro antibacterial activity against Bacillus cereus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . The most effective compounds appear to have symmetrical structures .

Tetrazoles as Anti-Inflammatory and Analgesic Agents

- Analgesic Activity Some (1H-tetrazol-1-yl) pyridine derivatives have been synthesized and characterized for anti-inflammatory and analgesic activities . For instance, 2-(5-(2-chlorophenyl)-1H-tetrazol-1-yl) pyridine showed analgesic activity in animal models .

Tetrazoles in Cancer Research

- Anticancer agents: Some 1,5-disubstituted tetrazoles are being explored as potential anticancer agents because they can target tubulin, a major structural component of microtubules .

Synthesis of Substituted N'-[Arylidene]-2-(5-Phenyl-1H- Tetrazol-1-yl) Acetohydrazide

- Formation of Ethyl (5-phenyl-1H-tetrazol-1-yl) Acetate: 5-phenyl tetrazole can react with ethyl chloroacetate to form ethyl (5-phenyl-1H-tetrazol-1-yl) acetate, which is then reacted with hydrazine hydrate to yield 2-(5-phenyl-1H-tetrazol-1-yl) acetohydrazide . This compound can be further processed to create substituted N'-[arylidene]-2-(5-phenyl-1H-tetrazol-1-yl) acetohydrazides .

Additional Applications

Mechanism of Action

The mechanism of action of (5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors by mimicking the structure of natural substrates or ligands.

Comparison with Similar Compounds

Key Observations:

Methyl esters (e.g., ) may undergo faster enzymatic hydrolysis, affecting bioavailability.

Substituent Effects: Phenyl vs. Thioether vs. Oxygen: Thioether derivatives () exhibit altered electronic profiles, which may improve binding to bacterial enzymes (e.g., dihydrofolate reductase). Carboxylic Acid Derivatives: The free acid () is pivotal in metal coordination, useful in designing metalloenzyme inhibitors.

Antimicrobial Efficacy:

- Phenyltetrazole Derivatives : Exhibit superior antibacterial activity compared to benzoxazole analogs, likely due to enhanced hydrophobicity from the phenyl group .

- Thioether Derivatives : Demonstrated lower MIC values (10–20 µg/mL), suggesting sulfur's role in disrupting microbial redox systems .

Physicochemical Properties

- Solubility : Ethyl esters (logP ~2.5) are less water-soluble than carboxylic acid derivatives (logP ~1.2) but more membrane-permeable .

- Thermal Stability : Tetrazole-acetate derivatives decompose above 200°C, with phenyl-substituted compounds showing higher thermal resistance due to aromatic stabilization .

Q & A

Q. What are the established synthetic routes for ethyl (5-phenyl-1H-tetrazol-1-yl)acetate?

The compound is typically synthesized via nucleophilic substitution or multicomponent reactions. A common method involves reacting 5-phenyl-1H-tetrazole derivatives with ethyl chloroacetate in ethanol under reflux, using sodium acetate as a base (yield ~70%) . Alternative approaches include coupling reactions with isocyanides in ethanol, achieving moderate yields via optimized stoichiometry . Comparative studies highlight acetone with potassium carbonate as a solvent-base system for improved reaction efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

¹H and ¹³C NMR are essential for confirming structural integrity. Key NMR signals include δ 166.8 ppm (ester carbonyl) and δ 62.9 ppm (ethoxy group) in CDCl₃ . IR spectroscopy identifies functional groups, with peaks at ~1753 cm⁻¹ (ester C=O) and ~1225 cm⁻¹ (tetrazole ring) . For crystalline derivatives, single-crystal X-ray diffraction resolves bond lengths and angles, with mean C–C distances of 0.004 Å and R-factors <0.15 .

Q. What are the primary research applications of this compound?

It serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing tetrazole-based hydrazones with cyclooxygenase (COX) inhibitory activity . Derivatives are also used to develop thiazetidine dioxide analogs for antimicrobial studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

Optimizing solvent polarity and base strength is critical. Ethanol with sodium acetate achieves ~70% yield , while acetone with K₂CO₃ reduces side reactions (e.g., hydrolysis) due to milder conditions . Microwave-assisted synthesis (noted for related tetrazoles) may reduce reaction time from hours to minutes, though direct evidence for this compound is pending . Purity is improved via recrystallization in ethanol or diethyl ether extraction .

Q. How should researchers address contradictions in spectral data across studies?

Discrepancies in NMR or IR data often arise from solvent effects or impurities. For example, the compound’s oil-like nature in one study versus crystalline forms in others suggests polymorphism or residual solvents. Cross-validation using high-resolution mass spectrometry (HRMS) and X-ray crystallography is recommended .

Q. What strategies are effective in designing biologically active derivatives?

Functionalization at the tetrazole N1-position or ester group enables diversification. For COX inhibition, substituting the phenyl ring with electron-withdrawing groups (e.g., nitro) enhances activity . Thioether linkages (e.g., replacing acetate with thioacetate) improve metabolic stability, as seen in related thiadiazole analogs .

Q. How can competing side reactions during synthesis be mitigated?

Competing hydrolysis of ethyl chloroacetate is minimized by anhydrous conditions and controlled pH. Using excess sodium acetate (1.2 equiv) in ethanol suppresses acid-catalyzed degradation . For multicomponent reactions, slow addition of reagents at 0°C reduces exothermic side products .

Methodological Considerations

Q. What analytical workflows resolve structural ambiguities in tetrazole derivatives?

Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations, particularly for overlapping signals in the aromatic region . X-ray crystallography is definitive for confirming regiochemistry (e.g., 1H- vs 2H-tetrazole tautomers) . For non-crystalline samples, tandem MS/MS fragmentation distinguishes isomeric by-products .

Q. How do solvent polarity and temperature affect reaction kinetics?

Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution but risk ester hydrolysis. Ethanol balances polarity and stability, with reflux (78°C) providing sufficient activation energy without degradation . Lower temperatures (40–50°C) in acetone reduce by-product formation in base-sensitive reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.